molecular formula C5H5Br3N2 B2716143 3-Bromo-6-(bromomethyl)pyridazine hydrobromide CAS No. 1914148-57-4

3-Bromo-6-(bromomethyl)pyridazine hydrobromide

Cat. No.: B2716143
CAS No.: 1914148-57-4
M. Wt: 332.821
InChI Key: FAVSJMWSPAAEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-(bromomethyl)pyridazine hydrobromide (CAS: 1914148-57-4) is a brominated pyridazine derivative with the molecular formula C₅H₅Br₃N₂ and a molecular weight of 332.82 g/mol. It is characterized by a pyridazine core substituted at positions 3 and 6 with bromine and bromomethyl groups, respectively. This compound is highly reactive due to its brominated substituents, making it a versatile intermediate in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

3-bromo-6-(bromomethyl)pyridazine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2.BrH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVSJMWSPAAEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(bromomethyl)pyridazine hydrobromide typically involves the bromination of pyridazine derivatives. One common method includes the reaction of pyridazine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-6-(bromomethyl)pyridazine hydrobromide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(bromomethyl)pyridazine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

This compound serves as an important intermediate in organic synthesis, facilitating the production of various biologically active molecules. Its reactivity allows for modifications that can lead to the development of new compounds with potential pharmaceutical applications. For example, it can be used in Suzuki-Miyaura cross-coupling reactions to synthesize more complex pyridazine derivatives .

Anticancer Activity

Research has indicated that derivatives of 3-bromo-6-(bromomethyl)pyridazine exhibit significant anticancer properties. Studies have shown that related pyridazine compounds can inhibit cancer cell proliferation across various human cancer cell lines, including breast and ovarian cancers. For instance, certain 3,6-disubstituted pyridazines have been identified as effective CDK2 inhibitors, which play a crucial role in regulating the cell cycle .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence drug metabolism, making it relevant in pharmacokinetic studies where drug-drug interactions are a concern.

Other Biological Activities

Beyond anticancer effects, pyridazine derivatives have been explored for their anti-inflammatory, anti-diabetic, and neuroprotective properties. The broad range of biological activities suggests that compounds like 3-bromo-6-(bromomethyl)pyridazine could be valuable in developing new therapeutic agents .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several pyridazine derivatives against human cancer cell lines using the SRB assay. The results indicated that certain derivatives exhibited potent cytotoxicity, with IC50 values in the nanomolar range against breast cancer cells (T-47D and MDA-MB-231) and ovarian cancer cells (SKOV-3) .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that selected pyridazine derivatives could induce apoptosis in cancer cells and arrest the cell cycle at specific phases. These findings highlight the potential of these compounds as leads for new anticancer drugs .

Mechanism of Action

The mechanism of action of 3-Bromo-6-(bromomethyl)pyridazine hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants on the Pyridazine Core

3-Bromo-6-isopropylpyridazine Hydrobromide (CAS: 1373223-56-3)
  • Molecular Formula : C₇H₁₀Br₂N₂ (MW: ~290.88 g/mol).
  • Key Differences :
    • The bromomethyl group in the parent compound is replaced with an isopropyl group.
    • Lower molecular weight and reduced reactivity due to the absence of a labile bromomethyl moiety.
    • Purity : 95% (commercially available) .
3-Bromo-6-(trifluoromethyl)pyridazine (CAS: 174607-37-5)
  • Molecular Formula : C₅H₂BrF₃N₂ (MW: ~222.98 g/mol).
  • Key Differences :
    • Contains a trifluoromethyl group instead of bromomethyl.
    • Enhanced electron-withdrawing properties, improving stability in electrophilic reactions.
    • Purity : 97% .
3-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrobromide
  • Structure : Features an imidazo[1,2-a]pyridine core with bromo and chloro substituents.
  • Key Differences :
    • Heterocyclic core differs from pyridazine, altering electronic properties and reactivity.
    • Used in pharmaceutical intermediates .

Physical and Chemical Properties

Property 3-Bromo-6-(bromomethyl)pyridazine 3-Bromo-6-isopropylpyridazine 3-Bromo-6-(trifluoromethyl)pyridazine
Molecular Weight 332.82 g/mol ~290.88 g/mol ~222.98 g/mol
Purity Not specified 95% 97%
Storage Conditions 2–8°C (inert atmosphere) Room temperature Room temperature
Hazard Profile H314, H290 Similar brominated hazards Less corrosive (no bromomethyl)

Biological Activity

3-Bromo-6-(bromomethyl)pyridazine hydrobromide is a halogenated heterocyclic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

3-Bromo-6-(bromomethyl)pyridazine hydrobromide has the molecular formula C5_5H5_5Br3_3N2_2 and a molecular weight of 332.82 g/mol. The compound is primarily synthesized through bromination of pyridazine derivatives, often employing methods that ensure high regioselectivity and yield. For instance, the use of phosphoroxytribromide at elevated temperatures has been reported to facilitate the selective formation of bromo-pyridazines, which can then undergo various functionalization reactions to produce diverse derivatives .

The biological activity of 3-Bromo-6-(bromomethyl)pyridazine hydrobromide is largely attributed to its electrophilic nature due to the presence of bromine atoms. This allows it to engage in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing biologically active compounds. Its mechanism includes:

  • Nucleophilic Substitution Reactions : The bromine substituents can be replaced by various nucleophiles, facilitating the development of new compounds with potential therapeutic effects.
  • Cross-Coupling Reactions : The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions, leading to the formation of more complex structures .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyridazine derivatives, including 3-Bromo-6-(bromomethyl)pyridazine hydrobromide. Research indicates that pyridazines can act as inhibitors for various enzymes involved in cancer progression. For example, compounds derived from pyridazines have shown inhibitory effects on purine nucleoside phosphorylase (PNP), an enzyme linked to T-cell malignancies .

Table 1: Inhibitory Activity against PNP

CompoundIC50_{50} (nM)Selectivity
Compound A19High
Compound B4Very High
3-Bromo-6-(bromomethyl)pyridazine hydrobromideTBDTBD

This table illustrates the comparative potency of various compounds against PNP, highlighting the ongoing research into the biological efficacy of pyridazine derivatives.

Enzyme Inhibition Studies

In addition to PNP inhibition, studies have shown that 3-Bromo-6-(bromomethyl)pyridazine hydrobromide may also inhibit other enzymes relevant in metabolic pathways. For instance, it has been explored as a potential inhibitor for lactate dehydrogenase (LDH), which plays a crucial role in cancer cell metabolism .

Case Studies

  • Synthesis and Evaluation of Pyridazine Derivatives : A study focused on synthesizing various substituted pyridazines demonstrated that compounds with bromine substitutions exhibited enhanced biological activity compared to their unsubstituted counterparts. This underscores the importance of halogenation in optimizing drug candidates .
  • Cross-Coupling Reactions : Research into cross-coupling methodologies revealed that utilizing 3-Bromo-6-(bromomethyl)pyridazine hydrobromide as a precursor allowed for efficient synthesis of complex pyridazine-based compounds with promising biological profiles .

Q & A

(Basic) What are the standard synthetic routes for preparing 3-bromo-6-(bromomethyl)pyridazine hydrobromide?

Methodological Answer:
The compound is typically synthesized via bromination of pyridazine precursors. One approach involves reacting pyridazinone derivatives with phosphorus oxybromide (POBr₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–100°C). For example, bromination of 6-(hydroxymethyl)pyridazine derivatives with POBr₃ yields the bromomethyl-substituted product. Post-synthesis, hydrobromide salt formation is achieved by treating the free base with HBr in a solvent like diethyl ether. Characterization via ¹H/¹³C NMR (e.g., δ ~4.8 ppm for -CH₂Br) and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structure .

(Basic) How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Use nitrile gloves, safety goggles, and work in a fume hood due to potential respiratory and skin irritation from brominated compounds.
  • Storage: Store at 2–4°C in airtight, light-resistant containers with desiccants (e.g., silica gel) to prevent hydrolysis of the hydrobromide salt. Stability tests via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) are recommended to monitor degradation .

(Advanced) What strategies can optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

Methodological Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with ligands like SPhos or XPhos to enhance coupling efficiency.
  • Solvent/Base Optimization: Use mixed solvents (toluene/ethanol) with bases such as K₂CO₃ or Cs₂CO₃ to improve solubility and deprotonation.
  • Kinetic Studies: Monitor reaction progress via TLC (ethyl acetate/hexane) and isolate intermediates to identify rate-limiting steps. Reported yields for similar pyridazine derivatives range from 16–25%; increasing boronic acid equivalents (1.5–2.0 equiv) and microwave-assisted heating (100°C, 30 min) may improve yields .

(Advanced) How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • NMR Analysis: Use 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, the bromomethyl group (-CH₂Br) shows distinct coupling patterns in COSY spectra.
  • Mass Spectrometry: Compare HRMS data with theoretical isotopic patterns (e.g., ³⁵Cl/³⁷Cl or ⁷⁹Br/⁸¹Br splits) to confirm molecular ion peaks.
  • X-ray Crystallography: If crystals form (via slow evaporation in ethanol), structural elucidation can resolve ambiguities in substituent positioning .

(Basic) What purification methods are effective for this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/DMF (9:1) at 60°C, followed by slow cooling to isolate high-purity crystals.
  • Column Chromatography: Employ silica gel with a gradient of ethyl acetate in hexane (10–40%). Monitor fractions via UV-Vis at 254 nm.
  • Purity Validation: Confirm >95% purity via HPLC (retention time ~8.2 min under acetonitrile/water gradient) .

(Advanced) How does the bromine substitution pattern influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing bromine at position 3 activates the pyridazine ring for NAS, while the bromomethyl group at position 6 introduces steric hindrance.
  • Kinetic Profiling: Conduct competition experiments with amines (e.g., aniline vs. morpholine) in DMSO at 50°C. Track substituent effects via ¹H NMR (disappearance of -Br signals).
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

(Basic) What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify C-Br stretches (~560 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹).
  • Elemental Analysis: Validate Br content (theoretical ~45.2%) via combustion analysis.
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition typically occurs above 200°C .

(Advanced) How can researchers mitigate competing side reactions during functionalization?

Methodological Answer:

  • Protecting Groups: Temporarily protect the bromomethyl group with tert-butyldimethylsilyl (TBS) chloride before modifying the pyridazine core.
  • Low-Temperature Reactions: Perform lithiation at –78°C (using LDA) to control reactivity.
  • In Situ Monitoring: Use ReactIR to detect intermediates and adjust reaction conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.